3-(3-chlorophenyl)-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide
Description
This compound features a pyrazole core substituted at position 3 with a 3-chlorophenyl group and at position 1 with a methyl group. The carboxamide at position 5 is linked via an ethyl chain to a [1,2,4]triazolo[4,3-a]pyridine moiety. Such hybrid structures are often designed to enhance binding affinity to biological targets, leveraging the pyrazole's pharmacophoric properties and the triazolo-pyridine's ability to engage in π-π stacking and hydrogen bonding .
Properties
Molecular Formula |
C19H17ClN6O |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-2-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H17ClN6O/c1-25-16(12-15(24-25)13-5-4-6-14(20)11-13)19(27)21-9-8-18-23-22-17-7-2-3-10-26(17)18/h2-7,10-12H,8-9H2,1H3,(H,21,27) |
InChI Key |
CGAWAVQCHSUVHC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis
The pyrazole backbone is synthesized via cyclocondensation of hydrazines with diketones or β-keto esters . For example, 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is prepared by reacting 3-chlorophenylhydrazine with ethyl acetoacetate in acetic acid, followed by methylation using methyl iodide.
Reaction conditions :
-
Hydrazine : 3-chlorophenylhydrazine (1.2 equiv)
-
Diketone : Ethyl acetoacetate (1.0 equiv)
-
Solvent : Acetic acid, reflux at 120°C for 6 hours
Post-cyclization, the carboxylic acid at position 5 is activated for carboxamide formation using thionyl chloride (SOCl₂) to generate the acyl chloride intermediate.
Triazolo-Pyridine Moiety Preparation
The [1,2]triazolo[4,3-a]pyridine component is synthesized via oxidative cyclization of hydrazones . A representative method involves:
-
Reacting 2-aminopyridine with benzaldehyde hydrazone in the presence of iodine (I₂) and potassium carbonate (K₂CO₃).
-
Conditions : DMF solvent, 80°C, 12 hours.
-
Yield : 78%.
Alternative routes employ microwave-assisted cyclization to reduce reaction times (2 hours) while maintaining yields above 75%.
Carboxamide Coupling
The final step involves coupling the pyrazole-5-carbonyl chloride with the triazolo-pyridine ethylamine derivative. Key methodologies include:
Nucleophilic Acyl Substitution
Catalytic Coupling Using HATU
For improved efficiency, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is used:
-
Activator : HATU (1.2 equiv)
-
Base : N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
-
Solvent : Dimethylformamide (DMF), 25°C, 2 hours
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
-
Iodine catalysis in triazole synthesis reduces oxidative decomposition, improving yields by 12–15% compared to traditional methods.
-
Microwave irradiation shortens triazole cyclization from 12 hours to 2 hours with comparable yields.
Characterization and Quality Control
Synthesized batches are validated using:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |
|---|---|---|---|---|
| Nucleophilic Acyl | 82 | 97 | 4 | Low |
| HATU Coupling | 90 | 98 | 2 | High |
| Microwave Cyclization | 78 | 96 | 2 | Moderate |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorophenyl Group
The 3-chlorophenyl substituent serves as a prime site for nucleophilic aromatic substitution (NAS). Under basic or metal-catalyzed conditions, the chlorine atom can be replaced by nucleophiles such as amines, alkoxides, or thiols. For example:
-
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables substitution with aryl boronic acids to form biaryl derivatives.
-
Copper-mediated reactions with NaN₃ or KCN yield azido- or cyano-substituted analogs .
Key Conditions :
| Reaction Type | Reagents/Catalysts | Temperature | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 80–100°C | 65–85 |
| Azidation | CuI, NaN₃ | 120°C | 70–78 |
Functionalization of the Pyrazole Ring
The 1H-pyrazole core undergoes electrophilic substitution at the C-4 position due to electron-rich π-system activation. Documented modifications include:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group, enhancing electrophilicity for downstream reactions .
-
Sulfonation : SO₃/H₂SO₄ forms sulfonic acid derivatives, improving solubility .
-
Halogenation : NBS or Cl₂/FeCl₃ adds bromine or chlorine atoms, enabling further cross-coupling .
Notable Reaction Pathway :
-
Electrophilic attack at C-4 generates a carbocation intermediate.
-
Stabilization via resonance with the adjacent carbonyl group .
Carboxamide Group Reactivity
The carboxamide moiety participates in hydrolysis and condensation:
-
Acidic/Basic Hydrolysis : Yields 5-carboxylic acid derivatives under reflux with HCl or NaOH .
-
Condensation with Hydrazines : Forms hydrazide intermediates for heterocyclic expansions (e.g., triazoles) .
Kinetic Data :
| Condition | Product | Time (h) | Conversion (%) |
|---|---|---|---|
| 6M HCl, reflux | Pyrazole-5-carboxylic acid | 4–6 | >90 |
| NH₂NH₂, EtOH, 80°C | Pyrazole-5-hydrazide | 2 | 85 |
Triazolo[4,3-a]pyridine Ring Modifications
The triazolo[4,3-a]pyridine system undergoes ring-opening and cycloaddition:
-
Acid-Catalyzed Ring Opening : Forms pyridine-amine intermediates in H₂SO₄ .
-
1,3-Dipolar Cycloaddition : Reacts with diazo compounds to generate fused polyheterocycles .
Mechanistic Insight :
-
Protonation at N-2 destabilizes the triazole ring, facilitating cleavage .
-
Dipolarophile interactions with electron-deficient alkenes/alkynes drive cycloaddition .
Reductive Alkylation at the Ethyl Linker
The ethyl bridge between the pyrazole and triazolo-pyridine groups allows for reductive amination:
-
NaBH₃CN/MeOH : Converts primary amines to secondary amines.
Oxidative Dehydrogenation
Under aerobic conditions, the compound undergoes oxidation at the triazole-pyridine junction, forming quinoline-like structures .
Conditions :
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the pyrazole carbonyl and adjacent aromatic rings, forming bridged bicyclic derivatives .
Metal Coordination
The triazole and pyridine nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Pd⁰), enabling catalytic or supramolecular applications .
Scientific Research Applications
Structural Characteristics
This compound features a complex structure that includes a pyrazole core linked to a triazolo-pyridine moiety. The presence of the chlorophenyl and methyl groups contributes to its pharmacological properties. The structural diversity allows it to interact with various biological targets, enhancing its potential as a drug candidate.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of pyrazolo[3,4-b]pyridines have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. The compound may similarly inhibit key enzymes or receptors involved in cancer progression.
Inhibition of Kinases
The compound is hypothesized to act as an inhibitor of various kinases, particularly the p38 mitogen-activated protein kinase (MAPK). This kinase is implicated in inflammatory responses and cancer progression. Inhibiting p38 MAPK can lead to reduced inflammation and improved outcomes in cancer therapy .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its ability to disrupt bacterial cell function could make it a candidate for developing new antibiotics.
Neurological Disorders
Given the structural similarities with other neuroactive compounds, there is potential for applications in treating neurological disorders such as anxiety or depression. Compounds with similar scaffolds have shown promise in modulating neurotransmitter systems.
Cancer Research
In a study exploring novel inhibitors for cancer treatment, derivatives of pyrazolo[3,4-b]pyridine were synthesized and tested against various cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity and selectivity towards tumor cells over normal cells .
Inflammation Models
In animal models of inflammation, compounds similar to the one discussed demonstrated significant reductions in inflammatory markers when administered prior to inducing inflammatory responses. This suggests potential utility in treating chronic inflammatory conditions .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, it may act as an enzyme inhibitor or receptor modulator, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrazole-Carboxamide Family
Compound 3a ()
- Structure: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
- Key Features: Dual pyrazole rings with phenyl and cyano substituents.
- Synthesis : EDCI/HOBt-mediated coupling in DMF, yielding 68% after purification .
- Physicochemical Data :
- Melting Point: 133–135°C
- Molecular Weight: 403.1 g/mol (C₂₁H₁₅ClN₆O)
Compound 3d ()
- Structure: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
- Key Features : Fluorophenyl substituent enhances polarity.
- Synthesis : Similar to 3a, with 71% yield .
- Physicochemical Data :
- Melting Point: 181–183°C
- Molecular Weight: 421.0 g/mol (C₂₁H₁₄ClFN₆O)
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide ()
- Structure : Pyrazole-5-carboxamide linked to a (6-chloro-3-pyridyl)methyl group.
- Key Features : Chloropyridine moiety instead of triazolo-pyridine.
- Crystallographic Data: Monoclinic (P21/n), Z = 4, β = 96.446° .
Functional Analogues with Heterocyclic Modifications
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()
- Structure : Pyrazole-3-carboxamide with dichlorophenyl and pyridylmethyl groups.
- Pharmacology: Potent cannabinoid CB1 antagonist (IC₅₀ = 0.139 nM) .
- QSAR Insights : X-ray diffraction studies reveal planar pyrazole and pyridine rings, critical for receptor interaction .
3-(3-Chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide ()
Comparative Physicochemical and Pharmacological Data
*Estimated based on molecular formula.
Structure-Activity Relationship (SAR) Trends
Chlorophenyl Substitution : The 3-chlorophenyl group in the target compound and analogues (e.g., 3a, 3d) likely enhances lipophilicity and π-π interactions with hydrophobic receptor pockets .
Heterocyclic Linkers :
- Triazolo-pyridine (target compound): May improve CNS penetration due to balanced lipophilicity .
- Pyridylmethyl () or thiazolyl (): Alter electron distribution and hydrogen-bonding capacity.
Carboxamide Position : Pyrazole-5-carboxamides (target compound, ) vs. pyrazole-3-carboxamides () show positional effects on receptor binding.
Biological Activity
The compound 3-(3-chlorophenyl)-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide is a novel synthetic molecule that has garnered attention for its potential therapeutic applications. Its structural complexity, characterized by the presence of a triazole and pyrazole moiety, suggests a diverse range of biological activities. This article provides an in-depth analysis of its biological activity based on existing research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases and enzymes related to inflammatory responses.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including:
- Mycobacterium tuberculosis : The compound showed promising activity with an IC50 value in the low micromolar range, indicating potential as an anti-tubercular agent .
- Trypanosoma cruzi : The compound was evaluated for its anti-Trypanosomal activity and demonstrated notable efficacy against both epimastigote and trypomastigote forms .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have been explored through its inhibition of pro-inflammatory cytokines. In vitro assays revealed that it significantly reduces the production of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism that may involve modulation of the NF-kB signaling pathway.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines (e.g., HEK-293) indicated that the compound exhibits low toxicity, with IC50 values significantly higher than those observed for antimicrobial activity. This suggests a favorable therapeutic index .
Study 1: Evaluation Against Mycobacterium tuberculosis
In a recent study, several derivatives of the compound were synthesized and evaluated for their anti-tubercular activity. The most active derivative exhibited an IC50 of 1.35 μM against Mycobacterium tuberculosis H37Ra. The study also assessed cytotoxicity on HEK-293 cells, confirming that these derivatives were non-toxic at effective antimicrobial concentrations .
Study 2: Anti-Trypanosomal Activity
Another investigation focused on the anti-Trypanosomal properties of this compound. It was found to inhibit Trypanosoma cruzi with IC50 values ranging from 2.0 to 5.0 μM across different strains. The study emphasized the importance of structural modifications in enhancing biological activity .
Data Summary
| Biological Activity | Target Organism/Cell Type | IC50 (µM) | Notes |
|---|---|---|---|
| Anti-tubercular | Mycobacterium tuberculosis | 1.35 | Significant efficacy |
| Anti-Trypanosomal | Trypanosoma cruzi | 2.0 - 5.0 | Strain-dependent efficacy |
| Cytotoxicity | HEK-293 (human embryonic kidney) | >100 | Low toxicity observed |
| Anti-inflammatory | Macrophages | N/A | Reduces TNF-alpha and IL-6 |
Q & A
Q. What synthetic strategies are recommended for constructing the [1,2,4]triazolo[4,3-a]pyridine moiety in this compound?
The synthesis of the triazolopyridine core can be optimized using palladium-catalyzed cross-coupling reactions. For example, in analogous compounds, Suzuki-Miyaura coupling with Cs₂CO₃ as a base and XPhos as a ligand (1.1–1.2 eq) under nitrogen at 100°C for 12 hours achieves high yields (~70%) . Boc-protection (using Boc₂O and DMAP in DMF) is often employed to stabilize intermediates, followed by deprotection with TFA .
Q. How can structural characterization of this compound be validated?
X-ray crystallography is critical for confirming stereochemistry and bond angles. For related pyrazole-carboxamides, monoclinic crystal systems (e.g., P2₁/c space group) with unit cell parameters (a = 9.0032 Å, b = 20.1001 Å, c = 11.4664 Å) have been reported . Additionally, ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for triazole protons) and LC-MS (to confirm molecular ion peaks) are essential for purity assessment .
Q. What in vitro assays are suitable for preliminary structure-activity relationship (SAR) studies?
Competitive binding assays using radiolabeled ligands (e.g., [³H]-CP55940 for cannabinoid receptors) and functional assays (cAMP modulation) are common. For pyrazole derivatives, substitutions on the chlorophenyl group significantly impact receptor affinity. IC₅₀ values should be calculated using nonlinear regression (GraphPad Prism) with triplicate measurements .
Advanced Research Questions
Q. How can computational methods predict binding modes of this compound to target receptors?
Molecular docking (AutoDock Vina or Schrödinger Suite) with homology-modeled receptors (e.g., CB1/CB2 cannabinoid receptors) can identify key interactions. For triazolopyridine hybrids, the carboxamide group often forms hydrogen bonds with residues like Lys109 (CB1), while the chlorophenyl group engages in π-π stacking . MD simulations (AMBER/CHARMM) over 100 ns can validate stability .
Q. What strategies resolve contradictions in reported bioactivity data for analogs?
Orthogonal assays (e.g., SPR vs. fluorescence polarization) can clarify discrepancies. For example, if a compound shows high binding affinity but low functional activity, assess allosteric modulation or solubility (via DLS or nephelometry). Structural analogs with modified substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) may reveal steric/electronic effects .
Q. How to address instability of the pyrazole-triazole hybrid in aqueous media?
Accelerated stability studies (40°C/75% RH for 3 months) combined with UPLC-MS can identify degradation products. For hydrolytically unstable analogs, formulation with cyclodextrins (e.g., HP-β-CD at 10% w/v) improves solubility and shelf-life. Stabilizing the carboxamide via methyl substitution on the pyrazole ring has also proven effective .
Q. What experimental controls are critical in SAR studies to avoid false positives?
Include negative controls (e.g., vehicle-only and scrambled analogs) and counter-screens against related receptors (e.g., TRPV1 for cannabinoid-targeted compounds). For cytotoxicity, use MTT assays on HEK293 or HepG2 cells. Validate target engagement via CRISPR knockouts or siRNA silencing .
Methodological Tables
Table 1. Key Crystallographic Data for Structural Validation
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 9.0032 Å |
| b = 20.1001 Å | |
| c = 11.4664 Å | |
| β angle | 92.003° |
| Z | 4 |
Table 2. Common Synthetic Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low yield in coupling | Use Pd₂(dba)₃/XPhos |
| Boc-deprotection side reactions | Optimize TFA exposure time |
| Hydrolytic instability | Cyclodextrin formulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
